molecular formula C10H8BrClN2O B1521610 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1094255-98-7

3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1521610
CAS RN: 1094255-98-7
M. Wt: 287.54 g/mol
InChI Key: PTQMLDMLSLOTEH-UHFFFAOYSA-N
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Description

The compound “3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound used in scientific research . It has a unique structure that finds applications in various fields, such as drug development and material science.


Molecular Structure Analysis

The molecular structure of “3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” is represented by the linear formula C10H8BrClN2O . The InChI code for this compound is 1S/C10H8BrClN2O/c11-8-3-1-6(2-4-8)9-12-10(5-13)15-14-9/h1-4H,5H2 .


Physical And Chemical Properties Analysis

The compound “3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” has a molecular weight of 273.52 . It is a liquid at room temperature . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Antibacterial Agents

The compound has been explored for its potential as an antibacterial agent. Its structure allows for the synthesis of novel derivatives that exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. These derivatives can be compared to standard drugs like Streptomycin for their efficacy .

Antimicrobial Drug Development

Given the global concern over antimicrobial resistance (AMR), this compound serves as a key precursor in the development of new antimicrobial drugs. It’s particularly valuable in the synthesis of heterocyclic compounds, which are crucial in combating AMR .

Molecular Docking Studies

In silico molecular docking studies utilize 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole to predict interactions with bacterial enzymes or proteins. This helps in understanding the binding affinities and potential inhibitory effects of synthesized derivatives .

Pharmacokinetic Property Analysis

The compound is used in pharmacokinetic studies to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of its derivatives. This is essential for assessing the drug-likeness and safety of potential pharmaceuticals .

Organometallic Chemistry

This compound can undergo reactions at the benzylic position, making it useful in organometallic chemistry for creating complex molecules through reactions like Suzuki and Stille cross-coupling .

Electrophilic Aromatic Substitution Reactions

The presence of a benzene ring in the compound allows for resonance stabilization, which is advantageous in electrophilic aromatic substitution reactions. This property is exploited in synthetic chemistry to introduce various functional groups at the benzylic position .

Anticancer Drug Research

Derivatives of this compound are being studied for their potential use in anticancer drug research. The focus is on overcoming drug resistance in cancerous cells, which is a significant challenge in current cancer treatments .

Free Radical Chemistry

The compound’s structure is conducive to free radical reactions, which are fundamental in synthetic organic chemistry. This includes free radical bromination and nucleophilic substitution reactions that are pivotal in creating a variety of organic compounds .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQMLDMLSLOTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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